



Application Note: Quantification of Regaloside D using HPLC-UV

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Compound of Interest		
Compound Name:	Regaloside D	
Cat. No.:	B12413871	Get Quote

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of **Regaloside D**. This protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

Regaloside D is a phenylpropanoid compound that has been isolated from plants such as Lilium Longiflorum and is of interest for its potential biological activities.[1][2] Accurate and precise quantification of **Regaloside D** is essential for quality control, pharmacokinetic studies, and standardization of herbal extracts. The HPLC-UV method described herein provides a reliable and accessible approach for the determination of **Regaloside D** in various sample matrices. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for separating and quantifying components in complex mixtures, such as crude plant extracts.

Principle

This method utilizes reversed-phase HPLC to separate **Regaloside D** from other components in the sample. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The quantification is performed by detecting the UV absorbance of **Regaloside D** at a specific wavelength as it elutes from the column. The peak area of the analyte is proportional to its



concentration in the sample, which is determined by comparison to a standard curve generated from known concentrations of a **Regaloside D** reference standard.

Materials and Reagents

- Regaloside D reference standard (>98% purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (or other suitable modifier, optional)
- Plant material or extract containing Regaloside D

Experimental Protocols Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Regaloside D reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)

The following is a general procedure for the extraction of **Regaloside D** from plant material, such as the stems of Tripterygium regelii.[3]

- Drying and Grinding: Dry the plant material (e.g., stems) and grind it into a fine powder.
- Ultrasonic-Assisted Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol.
- Extraction: Sonicate the mixture for 1 hour at room temperature.[3]



- Filtration: Filter the extract through a 0.45 μm syringe filter to remove particulate matter.
- Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.

HPLC-UV Instrumentation and Conditions

- Instrument: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with or without a small percentage of formic acid to improve peak shape) is commonly used for the separation of natural products.
 A suggested starting gradient is:
 - 0-20 min: 20-80% Acetonitrile
 - 20-25 min: 80-20% Acetonitrile
 - 25-30 min: 20% Acetonitrile (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μL.
- Column Temperature: 30 °C.
- Detection Wavelength: Based on the presence of a conjugated system in similar
 triterpenoids from Tripterygium regelii showing absorption at 236 nm and 360 nm, a
 wavelength of 236 nm is recommended for the detection of Regaloside D.[3] It is advisable
 to run a UV scan of the Regaloside D standard to determine its absorbance maximum for
 optimal sensitivity.

Data Presentation

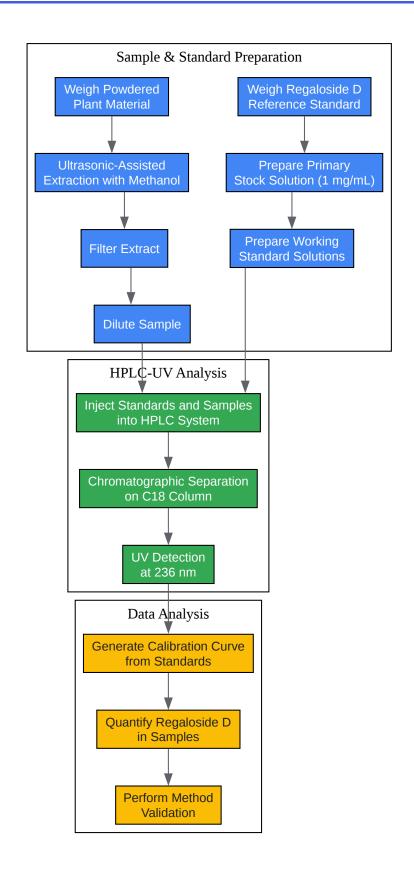
The quantitative data for the HPLC-UV method for **Regaloside D** should be summarized as follows:



Validation Parameter	Result	Acceptance Criteria
Linearity (r²)	> 0.999	r² ≥ 0.999
Range (μg/mL)	1 - 100	To be determined
Precision (%RSD)		
- Intra-day	< 2%	≤ 2%
- Inter-day	< 2%	≤ 2%
Accuracy (% Recovery)	98 - 102%	95 - 105%
Limit of Detection (LOD) (μg/mL)	To be determined	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) (μg/mL)	To be determined	Signal-to-noise ratio of 10:1

Mandatory Visualizations

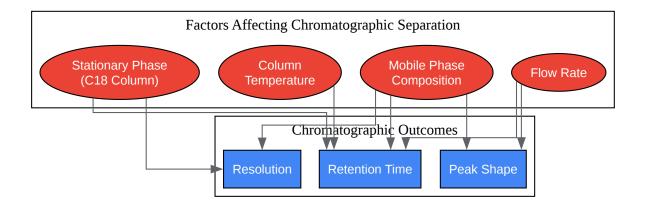




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Figure 1: Experimental workflow for the quantification of **Regaloside D**.





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Figure 2: Factors influencing HPLC separation of Regaloside D.

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References

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- 2. glpbio.com [glpbio.com]
- 3. Triterpenoids from the stems of Tripterygium regelii PMC [pmc.ncbi.nlm.nih.gov]
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